molecular formula C22H22N2O3 B253060 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide

Numéro de catalogue: B253060
Poids moléculaire: 362.4 g/mol
Clé InChI: YLYSDCDRZYWZFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in the treatment of various cancers and autoimmune diseases.

Mécanisme D'action

TAK-659 works by binding to the active site of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide, which prevents its activation and downstream signaling. This leads to the inhibition of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells in CLL, MCL, and DLBCL.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, TAK-659 has also been shown to have anti-inflammatory effects. This is because this compound is also expressed in other immune cells, such as macrophages and dendritic cells, where it plays a role in Toll-like receptor (TLR) signaling. By inhibiting this compound activity, TAK-659 can reduce the production of pro-inflammatory cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its high selectivity for N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide. This means that it is less likely to have off-target effects, which can lead to unwanted side effects. However, one limitation of TAK-659 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as venetoclax or lenalidomide, to improve treatment outcomes in CLL and other B-cell malignancies. Another potential application of TAK-659 is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide plays a role in the pathogenesis of the disease. Finally, there is also interest in the development of more potent and selective this compound inhibitors, which may have improved efficacy and fewer side effects compared to TAK-659.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor with potential therapeutic applications in B-cell malignancies and autoimmune diseases. Its high selectivity for this compound and anti-inflammatory effects make it an attractive candidate for further research and development. Future studies will be needed to fully understand the potential of TAK-659 and its role in the treatment of these diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid ester. The boronic acid ester is then subjected to a Suzuki-Miyaura coupling reaction with 2-furanylboronic acid to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide activity, which plays a critical role in the survival and proliferation of B-cells.

Propriétés

Formule moléculaire

C22H22N2O3

Poids moléculaire

362.4 g/mol

Nom IUPAC

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O3/c1-22(2,3)16-11-9-15(10-12-16)20(25)23-17-6-4-7-18(14-17)24-21(26)19-8-5-13-27-19/h4-14H,1-3H3,(H,23,25)(H,24,26)

Clé InChI

YLYSDCDRZYWZFH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.